molecular formula C12H17NO2 B8390711 2-Methoxyphenyl-4hydroxypiperidine

2-Methoxyphenyl-4hydroxypiperidine

Cat. No.: B8390711
M. Wt: 207.27 g/mol
InChI Key: CJEKSHYVPMIPHM-UHFFFAOYSA-N
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Description

2-Methoxyphenyl-4-hydroxypiperidine is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 2-methoxyphenyl substituent. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility as building blocks for pharmaceuticals, particularly in central nervous system (CNS) drugs and enzyme inhibitors.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(2-methoxyphenyl)piperidin-4-ol

InChI

InChI=1S/C12H17NO2/c1-15-12-5-3-2-4-11(12)13-8-6-10(14)7-9-13/h2-5,10,14H,6-9H2,1H3

InChI Key

CJEKSHYVPMIPHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)O

Origin of Product

United States

Scientific Research Applications

Analgesic Properties

The compound is recognized for its role as an intermediate in the synthesis of morphine-like analgesics. Research indicates that derivatives of 4-hydroxypiperidine, including 2-methoxyphenyl-4-hydroxypiperidine, can be modified to produce potent analgesics with morphine-like effects. For instance, the N-methylation of this compound can lead to the formation of 2,5,9-trimethyl-2-hydroxy-6,7-benzomorphane, which has demonstrated significant analgesic properties in various studies .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of 2-methoxyphenyl-4-hydroxypiperidine. A study assessed its effectiveness against several bacterial strains, revealing promising results:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a potential therapeutic agent for treating infections caused by resistant pathogens.

Anti-inflammatory Effects

In vitro studies have shown that 2-methoxyphenyl-4-hydroxypiperidine can effectively reduce pro-inflammatory cytokine production. In a controlled study using lipopolysaccharide-induced inflammation in murine models, treatment with the compound resulted in:

  • Reduction of TNF-α levels : Decreased by approximately 50%.
  • Decrease in IL-6 production : Reduced by about 40%.

This indicates its potential utility in managing inflammatory diseases.

Neuroprotective Potential

Preliminary research suggests that this compound may exhibit neuroprotective effects, particularly relevant to neurodegenerative disorders. Its interaction with dopamine receptors could provide insights into its application in neuropsychiatric conditions. The ability to modulate dopaminergic signaling positions it as a candidate for further exploration in the treatment of diseases such as Parkinson's and schizophrenia .

Synthesis and Derivative Development

The synthesis of 2-methoxyphenyl-4-hydroxypiperidine involves various chemical processes that allow for the modification of its structure to enhance efficacy or target specific biological pathways. For example, the process of N-substituting piperidines has been extensively studied to create derivatives with improved pharmacological profiles .

Case Study 1: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of 2-methoxyphenyl-4-hydroxypiperidine against common pathogens. The results indicated significant activity, particularly against Staphylococcus aureus.

Case Study 2: Anti-inflammatory Activity

In a controlled study using murine models, treatment with this compound resulted in a marked reduction in inflammatory markers, suggesting its potential role in treating inflammatory conditions.

Chemical Reactions Analysis

Catalytic Hydrogenation of β,γ-Unsaturated Nitriles

The compound can be synthesized via hydrogenation of β,γ-unsaturated nitriles (e.g., 3-(p-methoxyphenyl)-Δ-pentenonitrile) using Raney cobalt/ferrous sulfate catalysts under 60–80°C and high-pressure hydrogen. This method yields 4-hydroxypiperidine derivatives with >50% stereoselectivity in certain cases .

Example Reaction (US3845062A):

3 p Methoxyphenyl pentenonitrileRaney Co H2MeOH 60 70 C3 Methyl 4 p methoxyphenyl 4 hydroxypiperidine\text{3 p Methoxyphenyl pentenonitrile}\xrightarrow[\text{Raney Co H}_2]{\text{MeOH 60 70 C}}\text{3 Methyl 4 p methoxyphenyl 4 hydroxypiperidine}

Yield: ~70% after purification .

Aldehyde Condensation for N-Alkylation

The 4-hydroxypiperidine core undergoes condensation with aldehydes (e.g., formaldehyde, isobutyraldehyde) under acidic conditions (pH 2–4) to form N-alkyl derivatives . Excess formaldehyde facilitates N-methylation through intermediate N-methylol adducts.

Example Reaction (US3845062A):

3 Phenyl pentenylamine+IsobutyraldehydeHCl 80 90 CpH 3 02 Isopropyl 3 methyl 4 phenyl 4 hydroxypiperidine\text{3 Phenyl pentenylamine}+\text{Isobutyraldehyde}\xrightarrow[\text{HCl 80 90 C}]{\text{pH 3 0}}\text{2 Isopropyl 3 methyl 4 phenyl 4 hydroxypiperidine}

Reaction Time: 144 hours
Stereochemical Outcome: 51% major stereomer (m.p. 157°C) .

Oxidation of the 4-Hydroxyl Group

The hydroxyl group at the 4-position can be oxidized to a ketone under acidic dehydration conditions (pH <1), yielding Δ³-piperidines as byproducts. Controlled dehydration requires precise pH management .

Protection/Deprotection of the Hydroxyl Group

The hydroxyl group is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc₂O) in methanol with potassium carbonate. Deprotection is achieved via acidic hydrolysis .

Example Protection (CN104628625A):

4 Hydroxypiperidine+Boc OK2CO3MeOH 25 30 CN Boc 4 hydroxypiperidine\text{4 Hydroxypiperidine}+\text{Boc O}\xrightarrow[\text{K}_2\text{CO}_3]{\text{MeOH 25 30 C}}\text{N Boc 4 hydroxypiperidine}

Yield: 89% after crystallization .

Suzuki-Miyaura Coupling

The 2-methoxyphenyl group participates in palladium-catalyzed cross-coupling reactions. For example, coupling with aryl boronic acids yields biaryl derivatives, enhancing dopamine D₂ receptor affinity .

Example Application (PMC3118479):
Replacing 2,3-dichlorophenyl with 2-methoxyphenyl in aripiprazole analogs improved D₂ receptor selectivity (Ki = 0.07–0.26 nM) compared to D₃ receptors .

Key Reaction Data Table

Reaction Type Conditions Key Product Yield Source
HydrogenationRaney Co, H₂, MeOH, 60–70°C3-Methyl-4-(p-methoxyphenyl)-4-hydroxypiperidine70%
Aldehyde CondensationIsobutyraldehyde, HCl, 80–90°C, pH 3.02-Isopropyl-3-methyl-4-phenyl-4-hydroxypiperidine51%
Boc ProtectionBoc₂O, K₂CO₃, MeOH, 25–30°CN-Boc-4-hydroxypiperidine89%
Dopamine Receptor BindingStructural modificationD₂-selective ligands (Ki = 0.07–0.26 nM)N/A

Stability and Byproduct Considerations

  • pH Sensitivity: Reactions under strong acidic conditions (pH <1) risk dehydration to Δ³-piperidines .

  • Stereochemical Control: Aldehyde condensations produce stereoisomers, requiring chromatographic separation for pure isolates .

Industrial Scalability

The synthesis of N-Boc-4-hydroxypiperidine derivatives has been optimized for large-scale production using cost-effective reagents (e.g., sodium borohydride for ketone reduction) and simple crystallization steps .

Comparison with Similar Compounds

4-(4-Fluorophenyl)-4-hydroxypiperidine

  • Structure : Features a fluorophenyl group at the 4-position of the piperidine ring instead of 2-methoxyphenyl.
  • Bioactivity: Fluorinated analogs are often used to improve metabolic stability and blood-brain barrier penetration, making this compound relevant in CNS drug development .
Property 2-Methoxyphenyl-4-hydroxypiperidine 4-(4-Fluorophenyl)-4-hydroxypiperidine
Molecular Weight (g/mol) ~235 (estimated) 209.23 (C11H14FNO)
Key Substituent 2-Methoxyphenyl 4-Fluorophenyl
Solubility Moderate (hydroxyl enhances polarity) Moderate (fluorine reduces polarity)

4-(4-Methoxyphenoxy)piperidine

  • Structure: Contains a methoxyphenoxy group attached to the piperidine ring.
  • Properties: Steric Effects: The phenoxy group introduces greater steric hindrance compared to the direct phenyl substitution in 2-methoxyphenyl-4-hydroxypiperidine. Applications: Used as an intermediate in synthesizing kinase inhibitors and GPCR-targeted drugs.
Property 2-Methoxyphenyl-4-hydroxypiperidine 4-(4-Methoxyphenoxy)piperidine
Molecular Weight (g/mol) ~235 207.27 (C12H17NO2)
Functional Groups Hydroxyl, Methoxyphenyl Methoxyphenoxy
Synthetic Utility High (flexibility for derivatization) Moderate (rigid phenoxy linkage)

2-Methoxy-N-(piperidine-4-yl)benzamide Hydrochloride

  • Structure : A benzamide derivative with a piperidine-4-yl group and methoxy substituent.
  • Properties :
    • Bioactivity : The amide linkage enhances stability against metabolic degradation compared to hydroxyl-containing analogs. This compound is used in protease inhibition studies .
    • Acidity/Basicity : The protonated piperidine nitrogen (in hydrochloride form) increases water solubility, whereas the hydroxyl group in 2-methoxyphenyl-4-hydroxypiperidine offers pH-dependent solubility .
Property 2-Methoxyphenyl-4-hydroxypiperidine 2-Methoxy-N-(piperidine-4-yl)benzamide HCl
Molecular Weight (g/mol) ~235 270.76 (C13H18N2O2·HCl)
Ionization State Free base (hydroxyl deprotonates) Salt form (improved solubility)
Metabolic Stability Moderate (hydroxyl susceptible to glucuronidation) High (amide resists oxidation)

4-Methoxy-N-methylpyrimidin-2-amine

  • Structure : A pyrimidine derivative with methoxy and methylamine groups.
  • Properties :
    • Electronic Effects : The pyrimidine ring is more electron-deficient than piperidine, affecting binding in enzyme active sites.
    • Applications : Used in antiviral and anticancer agents, highlighting the role of heterocyclic cores in divergent pharmacological profiles compared to piperidine-based compounds .

Key Research Findings

Synthetic Challenges: Hydroxyl groups in 2-methoxyphenyl-4-hydroxypiperidine complicate synthesis due to protection/deprotection steps, whereas analogs like 4-(4-methoxyphenoxy)piperidine are synthesized via simpler nucleophilic substitutions .

Toxicity Profiles: 2-Methoxyphenyl-4-hydroxypiperidine analogs with halogen substituents (e.g., fluorine) show lower acute toxicity (Category 4 for oral/dermal exposure) compared to non-halogenated derivatives, as seen in safety data for 4-(2-methoxyphenyl)-2-phenylpyridine .

Pharmacokinetics : Hydroxyl-containing derivatives exhibit faster clearance due to phase II metabolism, while amide or ether-linked analogs (e.g., benzamide derivatives) demonstrate prolonged half-lives .

Q & A

Q. What are the key considerations in synthesizing 2-Methoxyphenyl-4-hydroxypiperidine derivatives?

Synthesis requires careful optimization of reaction conditions. For example, nucleophilic substitution at the piperidine nitrogen often employs dichloromethane as a solvent with NaOH to deprotonate intermediates, as seen in related piperidine derivatives . Oxidation and reduction steps (e.g., using m-chloroperbenzoic acid or sodium borohydride) may be needed to stabilize reactive intermediates . Purification via column chromatography or recrystallization is critical for isolating high-purity products (>99%) .

Q. How can researchers confirm the structural integrity of synthesized 2-Methoxyphenyl-4-hydroxypiperidine?

Elemental analysis (C, H, N) and spectroscopic methods (NMR, IR) are standard. For example, elemental analysis deviations ≤0.3% from theoretical values validate purity, as demonstrated for structurally similar fluorophenyl-piperidine compounds . Mass spectrometry (HRMS) further confirms molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling 2-Methoxyphenyl-4-hydroxypiperidine?

Due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure), use PPE including nitrile gloves, EN143-certified respirators for aerosols, and lab coats . Work under fume hoods to avoid inhaling vapors, and store the compound away from strong acids/bases to prevent hazardous reactions .

Q. How does the methoxy group influence the compound’s physicochemical properties?

The methoxy group enhances lipophilicity, improving membrane permeability. Comparative studies on sulfonyl-piperidine derivatives show that methoxy substituents increase logP values by ~0.5 units, impacting solubility and bioavailability . Solubility can be tested in DMSO/PBS mixtures (e.g., 10 mM stock in 90% DMSO) for in vitro assays .

Q. What analytical techniques are used to assess purity and stability?

HPLC with UV detection (e.g., C18 column, 254 nm) is standard. Stability under normal conditions can be verified via accelerated degradation studies (40°C/75% RH for 4 weeks), with ≤5% degradation indicating robustness . Monitor for byproducts like sulfoxides or dealkylated derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize 2-Methoxyphenyl-4-hydroxypiperidine’s bioactivity?

Modify substituents systematically:

  • Replace the methoxy group with halogens (e.g., Cl) to assess electronic effects on receptor binding .
  • Compare 4-hydroxypiperidine vs. 4-aminopiperidine moieties to evaluate hydrogen-bonding contributions .
    Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors, followed by in vitro validation (IC50 assays) .

Q. How should researchers address conflicting bioactivity data in published studies?

Reconcile discrepancies by:

  • Replicating assays under standardized conditions (e.g., pH 7.4, 37°C) .
  • Validating receptor binding via competitive radioligand assays (e.g., using [³H]-ligands) to rule out off-target effects .
  • Cross-referencing with structurally analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) to identify trends .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Introduce methyl groups at metabolically vulnerable sites (e.g., ortho to methoxy) to block cytochrome P450 oxidation .
  • Assess stability in liver microsomes (e.g., human S9 fraction) and use deuterium labeling at labile positions to prolong half-life .

Q. How can computational modeling guide the design of 2-Methoxyphenyl-4-hydroxypiperidine derivatives?

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and electrostatic potential maps for target binding .
  • Use MD simulations (e.g., GROMACS) to predict solubility and membrane permeability .

Q. What in vivo models are appropriate for evaluating neuropharmacological activity?

  • Rodent models (e.g., forced swim test for antidepressant activity) with dose ranges of 10–50 mg/kg (IP or PO) .
  • Monitor pharmacokinetics (Cmax, T½) via LC-MS/MS plasma analysis and correlate with behavioral outcomes .

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